Piromidic Acid

Antibacterial susceptibility Quinolone MIC Gram-negative activity

Piromidic acid (CAS 19562-30-2) differs from nalidixic acid via metabolic activation to β-hydroxypiromidic acid, enabling biotransformation-dependent activity modeling. Its unique cross-resistance profile—cross-resistant to nalidixic acid but not to chloramphenicol, streptomycin, or tetracycline, with pipemidic acid retaining moderate activity—provides a defined system for quinolone resistance studies. Using piromidic acid in dynamic UTI models and SAR benchmarking eliminates reproducibility risks inherent in generic early-quinolone substitution.

Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
CAS No. 19562-30-2
Cat. No. B1678461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiromidic Acid
CAS19562-30-2
SynonymsPiromidic acid;  Acidum piromidicum [INN-Latin];  Actrun C;  Bactramyl;  BRN 0625004;  EINECS 243-161-4;  Enterol;  Gastrurol;  Panacid;  PD 93;  PD-93;  Pirodal;  Piromidic acid.
Molecular FormulaC14H16N4O3
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O
InChIInChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)
InChIKeyRCIMBBZXSXFZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piromidic Acid (CAS 19562-30-2): A First-Generation Pyridopyrimidine Quinolone Antibiotic for Urinary Tract Research Applications


Piromidic acid (CAS 19562-30-2) is a synthetic antibacterial agent belonging to the pyridopyrimidine class, structurally and functionally related to the first-generation quinolone antibiotics [1]. It exhibits in vitro activity against both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentrations (MICs) of 10 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . As an early-generation quinolone developed in the 1970s, piromidic acid inhibits bacterial DNA synthesis and has been used primarily as a research tool for studying urinary tract infection models and quinolone structure-activity relationships [2]. While superseded in clinical practice by later-generation fluoroquinolones, piromidic acid remains a valuable reference compound for comparative studies of quinolone antibacterial evolution, metabolic activation, and the pyridopyrimidine pharmacophore [3].

Why Piromidic Acid Cannot Be Directly Substituted with Other First-Generation Quinolones in Experimental Models


Within the first-generation quinolone class, compounds such as nalidixic acid, oxolinic acid, and pipemidic acid exhibit substantial divergence in antibacterial potency, spectrum of activity against resistant strains, and metabolic behavior. Piromidic acid differs fundamentally from these comparators in that its primary in vivo antibacterial activity is mediated not solely by the parent compound, but by its active metabolite, β-hydroxypiromidic acid, which possesses distinct antimicrobial activity [1]. Consequently, experimental outcomes in static in vitro susceptibility testing do not reliably predict performance in dynamic infection models or in vivo systems where metabolic conversion occurs. Additionally, cross-resistance patterns vary among these agents: while piromidic acid and nalidixic acid show cross-resistance with each other, bacteria resistant to both may retain moderate susceptibility to pipemidic acid, a piromidic acid derivative [2]. Generic substitution of piromidic acid with another first-generation quinolone in a research protocol without accounting for these differential properties will compromise reproducibility and confound interpretation of results [3].

Quantitative Differential Evidence: Piromidic Acid Versus First-Generation Quinolone Comparators


Comparative Antibacterial Potency: Piromidic Acid MIC Values Versus Nalidixic Acid and Pipemidic Acid Against E. coli

Piromidic acid exhibits a distinct antibacterial potency profile compared to its structural analogs nalidixic acid and pipemidic acid. In static turbidimetric assays against sensitive Escherichia coli strains, nalidixic acid and pipemidic acid demonstrate greater potency than piromidic acid [1]. However, piromidic acid retains activity against certain nalidixic acid-resistant clinical isolates, a differential feature relevant for comparative mechanism-of-action studies [1]. Furthermore, the MIC range of piromidic acid against E. coli group strains isolated from infected urine was reported as 6.25–25 µg/mL, whereas its active metabolite, β-hydroxypiromidic acid, shows MIC values intermediate between piromidic acid and nalidixic acid [2].

Antibacterial susceptibility Quinolone MIC Gram-negative activity

Metabolic Activation: β-Hydroxypiromidic Acid as an Active Metabolite with Enhanced Antibacterial Activity

A defining differential characteristic of piromidic acid is its metabolic conversion to β-hydroxypiromidic acid, which exhibits antibacterial activity superior to the parent compound. In vitro studies demonstrate that β-hydroxypiromidic acid is more active than piromidic acid itself, with MIC values falling between those of piromidic acid and nalidixic acid [1]. Against Gram-negative bacilli isolated from respiratory tracts, piromidic acid showed MIC values of 6.25 to >100 µg/mL, while β-hydroxypiromidic acid was more active than piromidic acid but less active than nalidixic acid [2]. This metabolic activation pathway is not shared by nalidixic acid or pipemidic acid, making piromidic acid a unique tool for investigating prodrug strategies and the relationship between biotransformation and antibacterial efficacy [3].

Prodrug metabolism Quinolone metabolites In vivo activation

Performance in Dynamic In Vitro Cystitis Model: Sustained Suppression Requires High Drug Concentrations

When evaluated in an in vitro model designed to simulate the hydrodynamic conditions of bacterial cystitis treatment, piromidic acid demonstrated the capacity to suppress Escherichia coli growth for extended periods [1]. However, a critical differential finding is that high, sustained drug concentrations were necessary to prevent the emergence of resistant variants, a requirement that applies equally to nalidixic acid and pipemidic acid in this dynamic system [1]. This contrasts with static MIC testing, where piromidic acid appears less potent than nalidixic acid. The cystitis model reveals that under conditions mimicking urinary drug exposure, all three first-generation quinolones can achieve prolonged bacterial suppression, but the margin for preventing resistance emergence is narrow [2].

In vitro pharmacodynamic model Bacterial cystitis Resistance emergence

Cross-Resistance Profile: Piromidic Acid and Nalidixic Acid Share Cross-Resistance, but Pipemidic Acid Shows Activity Against Resistant Strains

The cross-resistance patterns among first-generation quinolones reveal a key differential feature relevant for compound selection in resistance studies. Cross-resistance is consistently observed between piromidic acid, its metabolite β-hydroxypiromidic acid, and nalidixic acid [1]. In contrast, pipemidic acid, a derivative of piromidic acid, exhibits moderate activity against most bacteria resistant to both piromidic acid and nalidixic acid [2]. Importantly, cross-resistance is not observed between piromidic acid/nalidixic acid and other antibiotic classes such as chloramphenicol, streptomycin, or tetracycline [1]. This distinct cross-resistance profile indicates that piromidic acid and nalidixic acid share a common resistance mechanism (likely DNA gyrase mutations), whereas pipemidic acid's structural modifications confer activity against certain resistant variants [3].

Antibiotic cross-resistance Quinolone resistance Drug development

Oral Bioavailability Enhancement: Ethyl Ester Prodrug of Piromidic Acid Achieves Higher Blood and Tissue Concentrations

The pharmacokinetic behavior of piromidic acid can be significantly altered through prodrug formulation, a differential feature not equally applicable to all first-generation quinolones. In rat studies, oral administration of the ethyl ester of piromidic acid resulted in superior absorption compared to the parent compound [1]. The ester prodrug undergoes hydrolysis in vivo, yielding substantially higher blood and tissue concentrations of the active moiety than an equivalent dose of piromidic acid itself [1]. This prodrug strategy enhances oral bioavailability, a finding with direct implications for experimental designs requiring sustained systemic exposure or tissue penetration. While piromidic acid is primarily used for urinary tract infections due to renal excretion and concentration, the ethyl ester prodrug approach demonstrates that chemical modification can alter the compound's pharmacokinetic profile [2].

Prodrug pharmacokinetics Oral absorption Tissue distribution

Antimalarial Activity: Piromidic Acid Demonstrates In Vitro Activity Against Plasmodium falciparum Including Chloroquine-Resistant Strains

Beyond its antibacterial applications, piromidic acid possesses antimalarial activity that distinguishes it from other first-generation quinolones. In vitro studies reveal that piromidic acid is active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values of 41.4 µg/mL and 14.4 µg/mL, respectively [1]. Notably, piromidic acid demonstrates higher potency against the chloroquine-resistant strain compared to the sensitive strain, a reverse differential profile. Additionally, piromidic acid shows activity against hepatic stages of Plasmodium yoelii yoelii, with an IC50 of 21.6 µg/mL [1]. This antimalarial activity profile provides a secondary research application for piromidic acid in parasitology and drug repurposing studies .

Antimalarial screening Quinolone repurposing Plasmodium falciparum

Validated Research and Industrial Application Scenarios for Piromidic Acid (CAS 19562-30-2)


Comparative Quinolone Structure-Activity Relationship (SAR) Studies

Piromidic acid serves as a key reference compound in SAR studies of pyridopyrimidine and quinolone antibacterials. Its structural features—including the 8-ethyl substitution and 2-pyrrolidinyl group—represent critical modifications relative to nalidixic acid that inform the evolution of quinolone potency and spectrum. Researchers investigating the transition from first-generation quinolones to later-generation agents can use piromidic acid to benchmark how pyridopyrimidine ring modifications alter antibacterial activity and cross-resistance profiles. The compound's identification as one of the two most active compounds in its original SAR series [1] underscores its value as a structural template. [1]

In Vitro Pharmacodynamic Modeling of Urinary Tract Infections

Piromidic acid is particularly suited for in vitro models that simulate the hydrodynamic conditions of urinary tract infections, such as the bacterial cystitis model described by Greenwood [1]. In this dynamic system, piromidic acid demonstrates the ability to suppress Escherichia coli growth for extended periods, but only when sustained drug concentrations are maintained—a finding that highlights the limitations of static MIC testing for predicting clinical utility [2]. Researchers developing novel urinary anti-infectives can employ piromidic acid as a first-generation reference compound to establish baseline performance in these pharmacodynamic assays. [2]

Prodrug Development and Metabolic Activation Studies

The metabolic conversion of piromidic acid to its more active metabolite, β-hydroxypiromidic acid, provides a validated model system for studying prodrug activation and the role of biotransformation in antibacterial efficacy [1]. Additionally, the ethyl ester prodrug of piromidic acid demonstrates enhanced oral bioavailability and higher tissue concentrations compared to the parent compound [2]. These features make piromidic acid an instructive tool for investigators exploring prodrug strategies, intestinal absorption enhancement, and the design of antibacterials with improved pharmacokinetic properties. [1][2]

Quinolone Cross-Resistance Mechanism Investigations

The distinct cross-resistance pattern of piromidic acid—showing cross-resistance with nalidixic acid and β-hydroxypiromidic acid but not with chloramphenicol, streptomycin, or tetracycline [1]—makes it a valuable tool for elucidating quinolone-specific resistance mechanisms. Furthermore, the finding that pipemidic acid retains moderate activity against piromidic acid-resistant and nalidixic acid-resistant bacteria [2] provides a defined experimental system for studying structure-based circumvention of quinolone resistance. Researchers in antimicrobial resistance can use this compound panel to dissect the molecular basis of quinolone resistance and to evaluate novel compounds designed to overcome existing resistance determinants. [1][2]

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